5-Oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylic acid
Description
Properties
Molecular Formula |
C10H9NO4 |
|---|---|
Molecular Weight |
207.18 g/mol |
IUPAC Name |
5-oxo-3,4-dihydro-2H-1,4-benzoxazepine-8-carboxylic acid |
InChI |
InChI=1S/C10H9NO4/c12-9-7-2-1-6(10(13)14)5-8(7)15-4-3-11-9/h1-2,5H,3-4H2,(H,11,12)(H,13,14) |
InChI Key |
DEIPUNQTMXWESC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=CC(=C2)C(=O)O)C(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Intramolecular Cyclization of Benzoxazepine Precursors
A prominent method for synthesizing this compound involves the intramolecular cyclization of suitable benzoxazepine precursors. This process typically starts with the synthesis of a benzodiazepine or benzoxazepine derivative bearing appropriate functional groups, such as carboxylic acids, amines, or halides, which facilitate cyclization under specific conditions.
- Catalysts such as aluminum chloride or polyphosphoric acid (PPA) are employed to promote cyclization.
- Solvents like ethanol, methanol, or acetic acid are used to dissolve reactants.
- Elevated temperatures (around 100–150°C) are often necessary to drive the cyclization.
Functional Group Introduction and Modification
Functionalization steps involve introducing the oxo group at the 5-position and the carboxylic acid at the 8-position. These modifications are achieved through oxidation and carboxylation reactions:
- Oxidation: Using oxidants like hydrogen peroxide or potassium permanganate to introduce the oxo group.
- Carboxylation: Employing carboxylation reagents or carbon dioxide under pressure, often in the presence of catalysts, to form the carboxylic acid group.
Use of Nucleophilic Substitution and Reduction
- Nucleophilic substitution reactions, such as with amines or hydroxyl groups, are used to modify side chains or introduce amino functionalities.
- Reduction of nitro derivatives or other oxidized intermediates using sodium dithionite or sodium borohydride to obtain amino derivatives, which can then cyclize to form the benzodiazepine ring.
Specific Synthetic Routes from Literature
Route via Quinoline Derivatives
Research indicates that derivatives of quinoline, such as 2-aminobenzoic acid derivatives, serve as key intermediates. These are subjected to cyclization and reduction steps to produce the target benzoxazepine structure.
Route via Benzodiazepine Precursors
Another approach involves the synthesis of benzodiazepine derivatives followed by oxidation and cyclization:
- Starting with substituted benzodiazepines, oxidation at specific positions introduces the oxo group.
- Carboxylation at the appropriate position yields the acid functionality.
Industrial-Scale Synthesis
Large-scale synthesis methods employ optimized reaction conditions, continuous flow reactors, and purification techniques such as crystallization or chromatography to produce high-purity compounds efficiently.
Data Table: Summary of Preparation Methods
Notes on Reaction Optimization and Challenges
- Selectivity: Achieving regioselectivity during oxidation and cyclization is critical to prevent formation of side products.
- Yield Improvement: Use of microwave-assisted synthesis or flow chemistry can enhance yields and reduce reaction times.
- Purification: Crystallization and chromatography are essential to isolate pure intermediates and final products, especially for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
5-Oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form more complex derivatives.
Reduction: The compound can be reduced to form hydroxyl derivatives.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products
The major products formed from these reactions include hydroxyl derivatives, esters, and amides, which can be further utilized in various chemical and biological studies .
Scientific Research Applications
5-Oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-Oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences between the target compound and its analogs:
Key Observations
Heterocycle Impact: The benzoxazepine core (O, N) in the target compound contrasts with benzodiazepines (2N) and thienodiazepines (S, 2N) . Oxygen in oxazepine may reduce basicity compared to diazepines, affecting pharmacokinetics. The thieno[3,2-e]diazepine analog incorporates sulfur, which could improve lipophilicity and alter metabolic pathways (e.g., resistance to oxidation) .
Substituent Effects: The 8-carboxylic acid group in the target compound likely enhances water solubility and target binding via ionic interactions, compared to the 8-bromo substituent in its analog, which increases molecular weight and hydrophobicity . The 5-oxo group is conserved in several analogs, suggesting a role in conformational stability or hydrogen-bond donor/acceptor capacity.
Biological Activity :
- While the target compound’s activity is undocumented, the furan derivative 124 (a structurally distinct heterocycle) demonstrates antifungal activity, highlighting how heterocycle choice influences bioactivity .
Biological Activity
Overview
5-Oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylic acid is a heterocyclic compound belonging to the benzoxazepine family. It has garnered attention in pharmaceutical research due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a seven-membered ring that includes both nitrogen and oxygen atoms. Its unique structure allows for the development of various derivatives that can exhibit distinct biological properties.
| Property | Value |
|---|---|
| IUPAC Name | 5-Oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylic acid |
| CAS Number | 2694729-33-2 |
| Molecular Formula | C10H9N1O4 |
| Molecular Weight | 199.19 g/mol |
The biological activity of 5-Oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylic acid is primarily mediated through its interaction with specific molecular targets in the body. These targets include enzymes and receptors involved in various disease processes:
- Anti-inflammatory Activity : The compound has shown potential in modulating inflammatory pathways, which may benefit conditions like arthritis.
- Antimicrobial Properties : Research indicates that it possesses antimicrobial activity against various bacterial strains.
- Anticancer Effects : Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction.
Anticancer Activity
In a study examining the anticancer properties of related benzoxazepine compounds, 5-Oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylic acid exhibited significant cytotoxic effects against several cancer cell lines. The compound's efficacy was compared to standard chemotherapeutic agents.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15.0 |
| MCF7 (Breast Cancer) | 12.5 |
| A549 (Lung Cancer) | 18.0 |
Antimicrobial Activity
The antimicrobial potential was evaluated against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated a promising antibacterial effect.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Studies
- Study on Inflammation : A study published in a pharmacological journal demonstrated that derivatives of this compound reduced inflammation markers in animal models of arthritis by inhibiting COX enzymes.
- Antimicrobial Efficacy : Another research explored the effectiveness of this compound against multi-drug resistant strains of bacteria. The findings suggested that it could serve as a lead compound for developing new antibiotics.
Q & A
Q. What are the optimal synthetic routes for 5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylic acid, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The synthesis typically involves bromination of a benzoxazepine precursor followed by carboxylation . Key steps include:
- Bromination : Use NBS (N-bromosuccinimide) in anhydrous DMF at 0–5°C to minimize side reactions.
- Carboxylation : Employ CO₂ gas under high pressure (3–5 atm) with a palladium catalyst (e.g., Pd(PPh₃)₄) in THF .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) and recrystallization (ethanol/water) are critical for isolating the final product. Yield optimization requires precise temperature control (±2°C) and inert atmosphere (N₂/Ar) .
Q. How can structural elucidation of this compound be performed to confirm its regiochemistry and functional groups?
- Methodological Answer : Combine ¹H/¹³C NMR (DMSO-d₆, 400 MHz) to identify aromatic protons (δ 6.8–7.2 ppm) and the oxazepine ring (δ 3.5–4.5 ppm for CH₂ groups). High-resolution mass spectrometry (HRMS) (ESI+) confirms the molecular ion [M+H]⁺ at m/z 263.0922 (calc. 263.0925). IR spectroscopy (KBr pellet) verifies the carboxylic acid C=O stretch (~1700 cm⁻¹) and NH stretch (~3300 cm⁻¹) .
Q. What preliminary assays are recommended to evaluate its antibacterial activity?
- Methodological Answer : Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922). Prepare serial dilutions (0.5–128 µg/mL) in Mueller-Hinton broth. Include positive controls (ciprofloxacin) and solvent controls (DMSO ≤1%). MIC is defined as the lowest concentration inhibiting visible growth after 18–24 h incubation at 37°C .
Advanced Research Questions
Q. How do structural modifications (e.g., halogenation, alkylation) of the benzoxazepine core influence its biological activity?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies:
- Halogenation : Introduce Br/Cl at position 8 (via electrophilic substitution) to enhance antibacterial potency (MIC reduction by 4–8× observed in brominated derivatives) .
- Alkylation : Adding ethyl/isopentyl groups to the oxazepine nitrogen (e.g., via reductive amination) improves blood-brain barrier penetration in neuroprotection assays .
- Assay Design : Compare IC₅₀ values in enzyme inhibition assays (e.g., PI3Kδ) and logP measurements (HPLC) to correlate hydrophobicity with activity .
Q. How can contradictory data on its anticancer mechanisms (e.g., PI3K vs. JAK/STAT3 inhibition) be reconciled?
- Methodological Answer : Use chemical proteomics to identify binding partners:
- Pull-down assays : Immobilize the compound on NHS-activated Sepharose, incubate with cell lysates (MDA-MB-231 triple-negative breast cancer), and identify captured proteins via LC-MS/MS .
- Kinase profiling : Test against a panel of 468 kinases (DiscoverX KINOMEscan) to quantify % inhibition. Prioritize targets with >70% inhibition at 1 µM .
- Pathway analysis : Validate hits (e.g., PI3Kα, STAT3) using siRNA knockdown and phospho-specific Western blots .
Q. What strategies mitigate oxidative degradation during long-term stability studies?
- Methodological Answer :
- Storage conditions : Store lyophilized powder at –80°C under argon, with desiccants (silica gel). Avoid aqueous solutions (pH <5 accelerates decarboxylation) .
- Stabilizers : Add 0.01% BHT (butylated hydroxytoluene) to ethanolic stock solutions to prevent radical-mediated degradation.
- Monitoring : Use HPLC-PDA (C18 column, 0.1% TFA in water/acetonitrile gradient) to track degradation products monthly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
